molecular formula C30H50O B1681929 Taraxerol CAS No. 127-22-0

Taraxerol

Numéro de catalogue B1681929
Numéro CAS: 127-22-0
Poids moléculaire: 426.7 g/mol
Clé InChI: GGGUGZHBAOMSFJ-GADYQYKKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Taraxerol is a pentacyclic triterpenoid that is actively produced by some higher plants as part of a defense mechanism . It has many important pharmacological actions including anti-cancer activity .


Synthesis Analysis

The biosynthesis of taraxerol in plants occurs through the mevalonate pathway in the cytosol. Initially, dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP) are produced, followed by squalene . Squalene is the primary precursor for the synthesis of triterpenoids, including taraxerol, β-amyrin, and lupeol, which are catalyzed by taraxerol synthase .


Molecular Structure Analysis

The molecular structure of taraxerol can be found in various scientific resources .


Chemical Reactions Analysis

Taraxerol is synthesized from squalene, which is a primary precursor for the synthesis of triterpenoids .


Physical And Chemical Properties Analysis

For detailed physical and chemical properties of taraxerol, you may refer to resources like PubChem .

Applications De Recherche Scientifique

1. Biotechnological Production

Taraxerol, a pentacyclic triterpenoid, has been shown to have significant effects in treating inflammation and tumors. Due to its low natural content and the energy-intensive chemical extraction process, biotechnological production using engineered microorganisms like Saccharomyces cerevisiae has been explored. Through various metabolic engineering strategies, the production of taraxerol has been significantly improved, providing a new approach for the production of triterpenoids (Tan, Zhang, Pai, & Lu, 2022).

2. Anti-Inflammatory Properties

Taraxerol has demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators and pathways. It suppresses the production of nitric oxide, prostaglandin 2, and various cytokines, and interferes with the activation of the NF-κB pathway, making it a promising candidate for addressing inflammation-related issues (Yao, Li, Bai, Xu, & Lü, 2013).

3. Antimicrobial and Anticancer Activities

Research indicates that taraxerol possesses antimicrobial and anticancer properties. It has shown a reduction in edema in inflammation models and exhibited a lower antimicrobial effect at tested doses. This supports its use in traditional medicine as an anti-inflammatory and antimicrobial agent (Singh, Sahu, & Sharma, 2002). Additionally, taraxerol has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, particularly in specific types of cancer cells (Liao, Wu, Lin, & Huang, 2018).

4. Potential in Treating Diabetic Nephropathy

Taraxerol has also been studied for its therapeutic potential against diabetic nephropathy in a type 2 diabetes rodent model. It showed significant improvements in various biochemical parameters and helped in restoring renal physiology, suggesting its potential as a therapeutic agent for diabetic nephropathy (Khanra, Bhattacharjee, Dua, Nandy, Saha, Kalita, Manna, & Dewanjee, 2017).

5. Role in Wound Healing

Studies have indicated that taraxerol may be a potent inhibitor of certain proteins involved in wound healing, such as glycogen synthase kinase-3β. It has shown effectiveness in in vivo wound-healing models, making it a candidate for further investigation in this area (Naika, Krishna, Lingaraju, Chandramohan, Dammalli, Navya, & Suresh, 2015).

6. Therapeutic Candidate Against SARS-CoV-2

In the context of the COVID-19 pandemic, taraxerol has been identified as a potential therapeutic candidate against SARS-CoV-2 through in silico investigations. It exhibited promising inhibitory potential against crucial viral proteins, indicating its possible application in combating COVID-19 (Kar, Sharma, Singh, Sen, & Roy, 2020).

Safety And Hazards

Taraxerol is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is also a moderate to severe irritant to the skin and eyes .

Orientations Futures

Taraxerol has been extensively investigated for its medicinal and pharmacological properties, and various biotechnological approaches have been established to produce this compound using in vitro techniques . More research is needed to further understand its potential applications in pharmaceuticals and medicine .

Propriétés

IUPAC Name

(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22+,23+,24-,27-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGUGZHBAOMSFJ-GADYQYKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026552
Record name Taraxerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taraxerol

CAS RN

127-22-0
Record name Taraxerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taraxerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taraxerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TARAXEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A32778O852
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taraxerol
Reactant of Route 2
Taraxerol
Reactant of Route 3
Taraxerol
Reactant of Route 4
Taraxerol
Reactant of Route 5
Taraxerol
Reactant of Route 6
Taraxerol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.